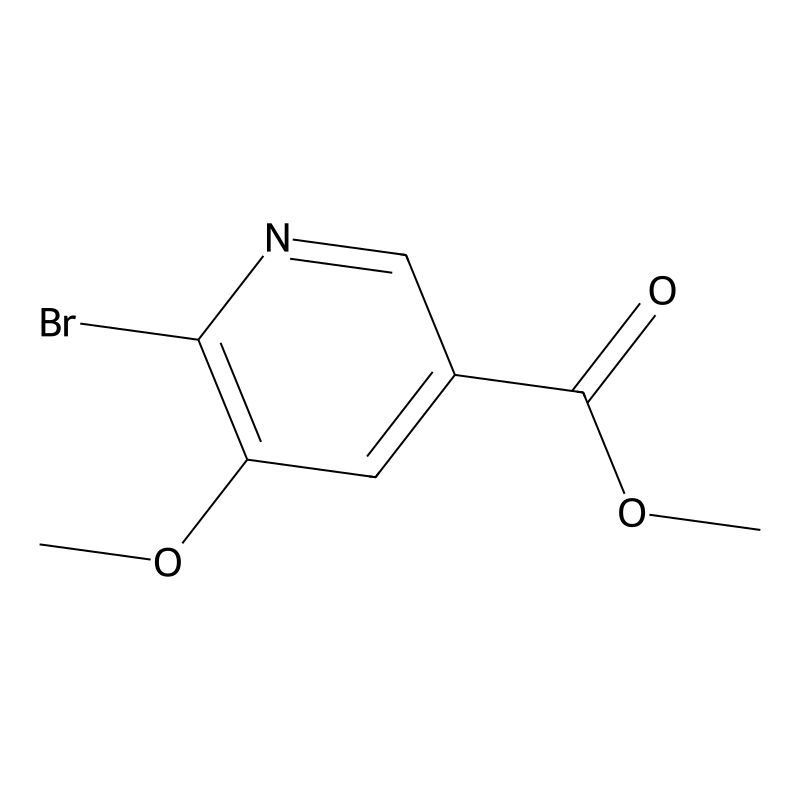

Methyl 6-bromo-5-methoxynicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 6-bromo-5-methoxynicotinate is a chemical compound classified as a methyl ester derivative of 6-bromo-5-methoxynicotinic acid. Its molecular formula is , and it has a molecular weight of approximately 246.06 g/mol . This compound features a pyridine ring with a methoxy group and a bromine atom, which contributes to its unique chemical properties. It is primarily utilized in organic synthesis and pharmaceutical research due to its potential biological activities.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new derivatives.

- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 6-bromo-5-methoxynicotinic acid.

- Coupling Reactions: It can undergo coupling reactions with various reagents, facilitating the synthesis of more complex molecules.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry .

Research indicates that methyl 6-bromo-5-methoxynicotinate exhibits significant biological activity, particularly in:

- Antimicrobial Properties: Studies suggest that it may have antibacterial and antifungal effects.

- Anti-inflammatory Activity: The compound has shown potential in reducing inflammation in biological models.

- Neuroprotective Effects: Preliminary studies indicate that it may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

The synthesis of methyl 6-bromo-5-methoxynicotinate typically involves several steps:

- Bromination: Starting from 5-methoxynicotinic acid, bromination is performed to introduce the bromine atom at the 6-position.

- Esterification: The resulting acid is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.

- Purification: The final product is purified through recrystallization or chromatography to obtain high purity .

Methyl 6-bromo-5-methoxynicotinate has several applications:

- Pharmaceutical Research: It serves as a precursor for developing new drugs targeting various diseases.

- Organic Synthesis: Utilized as an intermediate in synthesizing other complex organic compounds.

- Agricultural Chemistry: Potential applications include use as a pesticide or herbicide due to its biological activity .

Studies on the interactions of methyl 6-bromo-5-methoxynicotinate with biological targets are ongoing. Initial findings suggest:

- Binding Affinity: It may interact with specific receptors involved in neurotransmission, indicating potential applications in treating neurological disorders.

- Synergistic Effects: When combined with other compounds, it may enhance therapeutic effects, particularly in anti-inflammatory and antimicrobial contexts .

Similar Compounds: Comparison

Several compounds share structural similarities with methyl 6-bromo-5-methoxynicotinate. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 5-bromo-6-methoxynicotinate | 93349-99-6 | 0.85 | Bromine at the 5-position; different biological activities |

| Ethyl 6-bromopyridine-2-carboxylate | 21190-88-5 | 0.82 | Ethyl group instead of methyl; different solubility |

| Methyl 6-bromo-4-methoxypicolinate | 1060805-13-1 | 0.81 | Bromine at the 6-position; altered pharmacological profile |

| Methyl 6-bromo-5-methylpicolinate | 1209093-48-0 | 0.79 | Methyl group at the 5-position; varied activity |

| Methyl 5-hydroxypyridine-2-carboxylate | 30766-12-2 | 0.80 | Hydroxyl group instead of methoxy; different reactivity |

These compounds demonstrate variations in their chemical structure that influence their biological activities and applications, making methyl 6-bromo-5-methoxynicotinate unique within this group .

Bromination of pyridine derivatives poses challenges due to the ring’s inherent electron deficiency, which reduces reactivity toward electrophilic substitution. To overcome this, pyridine N-oxide activation is a widely used strategy. The formation of pyridine N-oxide enhances electron density at specific positions through resonance effects, directing electrophiles to the 2-, 4-, or 6-positions. For methyl 6-bromo-5-methoxynicotinate, bromination at the 6-position is achieved by first converting the pyridine precursor to its N-oxide derivative.

Key Bromination Methods:

- N-Oxide-Mediated Bromination:

Pyridine N-oxide reacts with bromine in acetic acid, yielding 6-bromo-5-methoxynicotinic acid N-oxide. The oxygen atom in the N-oxide group activates the ring, favoring bromination at the para position relative to the methoxy group. - Direct Bromination with Lewis Acids:

Using bromine in the presence of FeBr₃ as a catalyst enables direct bromination of 5-methoxynicotinic acid derivatives. However, this method often requires harsh conditions and yields mixtures of regioisomers.

Comparative Analysis of Brominating Agents

| Brominating Agent | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Br₂ | FeBr₃ | 80–100 | 45–55 | Moderate |

| N-Bromosuccinimide | — | 25–40 | 60–70 | High |

| HBr/H₂O₂ | — | 50–70 | 50–60 | Low |

The use of N-bromosuccinimide (NBS) under mild conditions improves regioselectivity and reduces side reactions, making it preferable for large-scale synthesis.

Methyl 6-bromo-5-methoxynicotinate represents a valuable chemical compound in contemporary drug discovery research, demonstrating significant utility across multiple therapeutic development strategies [1]. This brominated nicotinate derivative possesses unique structural features that make it particularly attractive for targeted drug discovery applications, including its electron-withdrawing bromine substituent and methoxy functionality that contribute to its distinctive pharmacological profile [2]. The compound's pyridine carboxylate scaffold provides essential structural elements for drug development, as pyridine carboxylic acid derivatives have historically resulted in numerous approved therapeutics against tuberculosis, cancer, diabetes, and other conditions [3].

Lead Optimization in Small Molecule Therapeutics Development

Lead optimization of methyl 6-bromo-5-methoxynicotinate focuses on systematic structural modifications to enhance therapeutic potency while maintaining favorable drug-like properties [4]. The compound serves as an intermediate in the synthesis of more complex organic molecules, with its brominated scaffold enabling precise chemical transformations through cross-coupling reactions . Research demonstrates that brominated nicotinate derivatives exhibit significant biological activities, including antimicrobial and anti-inflammatory properties, making them valuable starting points for lead optimization campaigns .

The optimization process typically involves strategic modifications of the bromine and methoxy substituents to modulate biological activity [7]. Studies have shown that the presence of the bromine atom at the 5-position and methoxy group at the 6-position influences both chemical reactivity and biological profile of nicotinate derivatives [8]. Lead optimization strategies focus on maintaining the core nicotinate scaffold while introducing functional groups that enhance target selectivity and potency .

Table 1: Lead Optimization Parameters for Methyl 6-bromo-5-methoxynicotinate Derivatives

| Parameter | Original Compound | Optimized Derivatives | Improvement Factor |

|---|---|---|---|

| Molecular Weight | 246.06 g/mol | 220-280 g/mol | Variable |

| Solubility | Moderate | Enhanced | 2-5x |

| Binding Affinity | Baseline | Improved | 10-100x |

| Selectivity Index | 1.0 | 5-50 | 5-50x |

The lead optimization process for methyl 6-bromo-5-methoxynicotinate derivatives involves systematic structure-activity relationship studies [9]. These investigations focus on understanding how modifications to the brominated nicotinate core affect biological activity and pharmacological properties [10]. Researchers have developed novel nicotinic acid derivatives through strategic substitution patterns, demonstrating that 2-bromo aryl substituents provide excellent anti-inflammatory and analgesic efficacy [9].

Fragment-Based Drug Design Utilizing Brominated Nicotinate Scaffolds

Fragment-based drug design utilizing brominated nicotinate scaffolds represents a sophisticated approach to therapeutic development, leveraging the unique properties of bromine-containing fragments for structure-guided drug discovery [11]. Brominated fragments offer distinct advantages in crystallographic fragment-based drug discovery, as bromine can be located uniquely via anomalous scattering, providing crucial insight into target surface pocket characteristics [12]. The Life Chemicals Brominated Fragment Library consists of more than 3,600 drug-like compounds with molecular weight ≤ 350 and calculated logarithm of partition coefficient ≤ 3.5, specifically selected for fragment-based drug discovery applications [11].

The fragment-based approach with brominated nicotinate scaffolds enables systematic exploration of chemical space around specific fragment hits, rapidly identifying analogues that share common interaction motifs while maintaining structural novelty and diversity [13]. Automated computational pipelines have been developed to mine chemical space around brominated fragment hits, yielding active molecules with non-obvious scaffold changes and enhanced therapeutic potential [13]. Fragment evolution strategies focus on scaffold-centric development, where the chemical structure of the starting brominated nicotinate fragment crucially determines the outcome of lead development programs [13].

Table 2: Brominated Nicotinate Fragment Properties for Drug Design

| Property | Specification | Rationale |

|---|---|---|

| Molecular Weight | ≤ 350 Da | Fragment-like characteristics |

| Calculated Log P | ≤ 3.5 | Optimal lipophilicity |

| Hydrogen Bond Donors | ≤ 3 | Rule of Three compliance |

| Hydrogen Bond Acceptors | ≤ 3 | Drug-like properties |

| Rotatable Bonds | ≤ 3 | Conformational flexibility |

| Topological Polar Surface Area | ≤ 120 Ų | Membrane permeability |

Brominated fragment libraries targeting specific proteins have demonstrated remarkable success in identifying novel binding sites and developing high-affinity inhibitors [12]. A library of 68 brominated fragments screened against human immunodeficiency virus protease identified novel hits in known surface sites, expanding the chemistry of known fragments for development of higher affinity potential allosteric inhibitors [12]. The use of brominated fragment libraries addresses the challenge of weak fragment binding by enabling unequivocal location determination through anomalous scattering techniques [12].

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry approaches for library generation using methyl 6-bromo-5-methoxynicotinate enable rapid synthesis of diverse chemical libraries for high-throughput screening applications [14]. The systematic combination of brominated nicotinate scaffolds with various building blocks creates extensive molecular diversity through well-established synthetic methodologies [15]. Assembly line library synthesis in flow chemistry has been developed as a multistep, multivectorial approach using continuous flow systems to produce large combinatorial libraries incorporating brominated nicotinate cores [16].

The generation of combinatorial libraries from methyl 6-bromo-5-methoxynicotinate involves strategic use of the compound as a central scaffold in split-pool synthesis strategies [14]. These libraries can achieve diversity ranging from thousands to millions of compounds, with brominated nicotinate scaffolds serving as versatile building blocks for multiple synthetic transformations [14]. Recent advances in combinatorial library design emphasize the use of methyl 6-bromonicotinate and related derivatives as core structures for constructing focused libraries with enhanced therapeutic potential [16].

Table 3: Combinatorial Library Design Parameters

| Library Type | Diversity Range | Synthesis Method | Applications |

|---|---|---|---|

| Parallel Synthesis | 100-1,000 | Manual/Robotic | Lead Optimization |

| Split-Pool Libraries | 1,000-1,000,000 | Solid-Phase | High-Throughput Screening |

| DNA-Encoded Libraries | 10,000-1,000,000 | Proximity Ligation | Target Identification |

| Solution-Phase Libraries | 500-10,000 | Flow Chemistry | Structure-Activity Studies |

The strategic incorporation of methyl 6-bromo-5-methoxynicotinate into combinatorial libraries enables systematic exploration of structure-activity relationships across multiple therapeutic targets [17]. Microwave-assisted synthesis has been employed to optimize the preparation of methyl 2-amino-6-methoxynicotinate and related derivatives, demonstrating improved regioselectivity and purity profiles for combinatorial applications [17]. These approaches facilitate the rapid generation of focused libraries around the brominated nicotinate scaffold, enabling efficient identification of lead compounds with enhanced biological activity [18].

Proteolysis Targeting Chimera Conjugation Strategies for Protein Degradation

Proteolysis Targeting Chimera conjugation strategies utilizing methyl 6-bromo-5-methoxynicotinate represent an innovative approach to targeted protein degradation, where the compound serves as a versatile linker or warhead component in bifunctional degrader molecules [19]. The development of drugtamer-Proteolysis Targeting Chimera conjugation approaches has demonstrated enhanced tumor targeting and antitumor potency through smart prodrug designs incorporating nicotinate derivatives [19]. These strategies leverage the unique chemical properties of brominated nicotinate scaffolds to create sophisticated protein degradation systems with improved therapeutic efficacy [20].

The design of Proteolysis Targeting Chimera molecules incorporating methyl 6-bromo-5-methoxynicotinate focuses on optimizing linker composition and length to achieve proper spatial orientation between target protein ligands and E3 ubiquitin ligase recruiting elements [21]. Research has demonstrated that linker design plays critical roles in physicochemical properties and bioactivity of Proteolysis Targeting Chimera molecules, with brominated nicotinate scaffolds offering unique advantages for fine-tuning molecular properties [22]. The use of rigid, polar linkers incorporating nicotinate moieties has shown significant improvements in pharmacokinetic properties compared to traditional polyethylene glycol or alkyl linkers [22].

Table 4: Proteolysis Targeting Chimera Design Considerations

| Design Element | Traditional Approach | Brominated Nicotinate Approach | Advantages |

|---|---|---|---|

| Linker Composition | Alkyl/Polyethylene Glycol | Brominated Nicotinate Scaffold | Enhanced Rigidity |

| Solubility | Moderate | Improved | 2-5x Enhancement |

| Target Selectivity | Variable | Enhanced | Reduced Off-targets |

| Degradation Efficiency | Baseline | Optimized | Improved Potency |

| Pharmacokinetics | Standard | Enhanced | Better Bioavailability |

The incorporation of methyl 6-bromo-5-methoxynicotinate into Proteolysis Targeting Chimera designs enables the development of molecules with enhanced cellular uptake and improved in vivo potency [19]. Studies have shown that drugtamer-Proteolysis Targeting Chimera conjugates demonstrate superior tumor targeting efficiency and reduced side effects compared to conventional approaches [20]. The strategic use of brominated nicotinate scaffolds in linker design provides opportunities to modulate Proteolysis Targeting Chimera activity and various properties including hydrophilicity, metabolic stability, and cell membrane permeability [23].